The synthesis of aspartocin involves fermentation processes where specific bacterial strains are cultured under controlled conditions to produce the antibiotic complex. The extraction and purification of aspartocin from the fermentation broth can be achieved through various methods, including solvent extraction, chromatography, and crystallization.
Aspartocin consists of a core structure that features a bicyclic lactam moiety, which is essential for its biological activity. The analogs differ in their side chains and functional groups that influence their pharmacological properties.
Aspartocin undergoes various chemical reactions that can modify its structure and enhance its efficacy. Notably, hydrolysis reactions can yield different derivatives, such as α,β-diaminobutyric acid, which is an important intermediate in the synthesis of other bioactive compounds .
The mechanism by which aspartocin exerts its antibacterial effects involves inhibition of bacterial cell wall synthesis. It binds to specific targets within bacterial cells, disrupting their normal function and leading to cell lysis.
Aspartocin is primarily utilized in microbiological research due to its antibiotic properties. It serves as a model compound for studying antibiotic resistance mechanisms and for developing new antibiotics. Additionally, it has potential applications in agriculture as a biopesticide due to its ability to inhibit pathogenic microorganisms in crops.
Aspartocin was first identified in the 1950s during systematic screening programs for soil-derived antibiotics. Early studies described it as a complex of calcium-dependent antibiotics produced by Streptomyces species, exhibiting potent activity against Gram-positive bacteria. Initial characterizations were hampered by limited analytical technologies, leading to incomplete structural elucidation. The compound was noted for its crystalline properties and similarity to amphomycin-class antibiotics, though cross-resistance studies suggested structural distinctions [5] [6]. Archived samples from this era, stored for over 60 years, later enabled precise structural revision using advanced spectroscopic techniques, confirming aspartocin as a distinct entity within lipopeptide antibiotics [6].
Aspartocin belongs to the lipocyclopeptide antibiotic family, characterized by a cyclic peptide core linked to a fatty acid side chain. Its defining molecular formula is C~42~H~64~N~12~O~12~S~2~ (molecular weight: 993.17 g/mol), featuring a conserved cyclic decapeptide scaffold: cyclo[Dab²-(Asp¹-FA)-Pip³-MeAsp⁴-Asp⁵-Gly⁶-Asp⁷-Gly⁸-Dab⁹-Val¹⁰-Pro¹¹] (where Dab = α,γ-diaminobutyric acid; Pip = pipecolic acid; MeAsp = methylaspartic acid) [2] [4] [6]. The cyclization occurs uniquely via the β-amino group of Dab², forming a macrolactam ring [4]. This architecture places aspartocin within the amphomycin structural group, alongside friulimicin and tsushimycin, all sharing the calcium-dependent mechanism targeting cell wall biosynthesis [6].
Table 1: Core Structural Features of Aspartocin Variants
Structural Element | Aspartocin A | Aspartocin B | Aspartocin C |
---|---|---|---|
Fatty Acid (FA) Chain | (Z)-13-methyltetradec-3-enoyl | (Z)-12-methyltetradec-3-enoyl | (Z)-12-methyltridec-3-enoyl |
FA Exact Mass | 238.193 Da | 238.193 Da | 224.177 Da |
Molecular Weight | 1,276.39 g/mol* | 1,318.69 g/mol | 1,304.67 g/mol |
Key Modifications | Methylated Asp⁴; Cyclic core | Methylated Asp⁴; anteiso-branching | Methylated Asp⁴; Shorter FA |
Note: Aspartocin D (MW 1276.39 g/mol) features Δ³-isododecenoic acid instead [3] [5].
Aspartocin shares significant homology with amphomycin but differs critically in fatty acid side chains and stereochemistry. While both possess the cyclic decapeptide core, aspartocin variants (A–E) exhibit unsaturated iso- or anteiso-branched fatty acids (e.g., Δ³-isohendecenoic acid in aspartocin D), whereas amphomycin typically contains saturated chains [5]. This difference influences calcium binding and membrane insertion kinetics. Bioassay comparisons reveal incomplete cross-resistance between aspartocin and amphomycin, confirming distinct structure-activity relationships [5] [6]. Notably, aspartocin B (identical to tsushimycin B) demonstrates enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to early amphomycin isolates when tested in calcium-supplemented media [6].
Renewed interest in aspartocin began with the 2009 structural revision using ESI-MS/MS and NMR, which definitively established its cyclic topology and variant differentiation [4]. This triggered efforts to rediscover and engineer aspartocin derivatives to combat multidrug-resistant pathogens. Key developments include:
Table 2: Antimicrobial Activity Spectrum of Aspartocin B/C Against Resistant Pathogens
Pathogen | MIC (μg/mL) Without Ca²⁺ | MIC (μg/mL) With Ca²⁺ (1.25 mM) | Comparator (Daptomycin + Ca²⁺) |
---|---|---|---|
S. aureus ATCC 29213 | 16 | 2–4 | 0.5 |
MRSA 20450 | 8 | 1–2 | 1 |
MRSA 17 | 8 | 4 | 2 |
S. epidermidis (MR) C2001 | 4–8 | 2–4 | 1 |
E. faecalis ATCC 29212 | 16 | 8 | 4 |
Data derived from crystallomycin (aspartocin B/C) testing [6].
The conformational flexibility of aspartocin B in solution (observed as multiple conformers via ²D NMR in DMSO) is being exploited for rational drug design, aiming to improve solubility and target affinity [6]. Current research focuses on semi-synthetic modifications of the fatty acid tail and Dab² residues to enhance pharmacokinetic profiles while retaining activity against vancomycin-resistant strains [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7